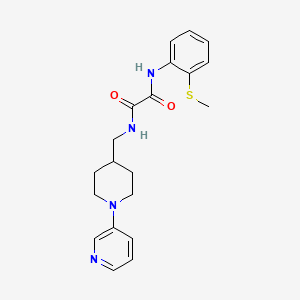

N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, commonly known as AN-2728, is a novel small molecule drug that has shown promising results in the treatment of inflammatory skin conditions. It was developed by Anacor Pharmaceuticals, Inc. and is currently undergoing clinical trials for the treatment of atopic dermatitis and psoriasis.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide involves the condensation of 3-acetylphenylhydrazine with 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid followed by acetylation of the resulting product.

Starting Materials

3-acetylphenylhydrazine, 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid, Acetic anhydride, Sodium acetate, Ethanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Wate

Reaction

Step 1: Dissolve 3-acetylphenylhydrazine (1.0 g, 6.5 mmol) and 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid (1.5 g, 5.8 mmol) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid. Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with diethyl ether and dry under vacuum to obtain the product., Step 3: Dissolve the product (1.0 g, 3.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.5 g, 18.3 mmol). Heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and pour into water (50 mL). Extract the product with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.

Mécanisme D'action

AN-2728 works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammatory responses. By inhibiting PDE4, AN-2728 reduces the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and the symptoms associated with inflammatory skin conditions.

Effets Biochimiques Et Physiologiques

AN-2728 has been shown to have a good safety profile and is well-tolerated in both preclinical and clinical studies. It is rapidly absorbed after topical application and has a half-life of approximately 12 hours. AN-2728 has been shown to penetrate the skin and reach the site of inflammation, where it exerts its anti-inflammatory effects. It does not appear to have any significant systemic effects, making it a safe and effective treatment option for inflammatory skin conditions.

Avantages Et Limitations Des Expériences En Laboratoire

AN-2728 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its anti-inflammatory effects. AN-2728 can be easily applied topically to the skin, allowing for localized treatment of inflammatory skin conditions. However, AN-2728 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some studies. Additionally, the mechanism of action of AN-2728 is not fully understood, which may make it difficult to interpret some experimental results.

Orientations Futures

AN-2728 has shown promising results in clinical trials for the treatment of atopic dermatitis and psoriasis, and it is likely that further studies will be conducted to explore its potential for the treatment of other inflammatory skin conditions. Future studies may focus on optimizing the dosing and formulation of AN-2728, as well as investigating its potential for use in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of AN-2728 and to identify any potential long-term effects of treatment.

Applications De Recherche Scientifique

AN-2728 has been extensively studied for its anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB and MAPK signaling pathways. These effects make AN-2728 a promising candidate for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-16(28)18-7-4-8-21(14-18)25-23(29)15-27-24(30)12-11-22(26-27)20-10-9-17-5-2-3-6-19(17)13-20/h2-14H,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJQELOTRGXDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)

![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)

![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2851579.png)

![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)